lambda-Cyhalothrin
Overview
Description
Lambda-cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy and low application rates. This compound is a mixture of two stereoisomers, which are mirror images of each other. This compound is effective against a broad spectrum of insects, including aphids, beetles, and butterfly larvae .
Mechanism of Action
Target of Action
Lambda-Cyhalothrin primarily targets the voltage-gated sodium channels (VGSC) and glutamate-gated chloride channels (GluCl) in insects . These channels play a crucial role in the transmission of nerve impulses. This compound also affects a wide spectrum of insects including aphids, butterfly larvae, beetles, and various Hemiptera insects .
Mode of Action
This compound disrupts the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, prolonging the opening of these channels. This leads to an influx of sodium ions, causing repetitive nerve firing, paralysis, and eventually death .
Biochemical Pathways
This compound affects several biochemical pathways. It is primarily detoxified by cytochrome P450 monooxygenases (P450) , glutathione S-transferases (GST) , and carboxylesterases (CarE) . The up-regulation of these detoxification genes is a common metabolic mechanism employed by insects to counteract the effects of insecticides .
Pharmacokinetics
This compound exhibits properties typical of many pyrethroids. It is lipophilic, allowing it to readily penetrate insect cuticles. Once inside the body, it is distributed throughout the tissues. The compound is metabolized by various enzymes and excreted . .
Result of Action
The primary result of this compound’s action is the rapid knockdown of insects, leading to their death . It also has repellent properties, deterring pests from treated areas . Improper use can lead to harmful effects in non-target organisms, including humans, where it can cause symptoms like dizziness, headache, nausea, skin tingling, salivation, tremors, and in severe cases, seizures, loss of consciousness, or death .
Action Environment
This compound binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its efficacy and stability can be influenced by environmental factors such as temperature, which can influence insect paralysis and the toxicity of this compound . It is also noted that sunlight breaks it down quickly and it is metabolized by soil microbes .
Biochemical Analysis
Biochemical Properties
Lambda-Cyhalothrin interacts with various enzymes and proteins. It primarily acts on the voltage-gated sodium channels (VGSC) in the nervous system . It modifies the gating kinetics of these channels, leading to prolonged sodium ion influx, depolarization of the neuronal membrane, and subsequent paralysis of the organism .
Cellular Effects
This compound has been observed to cause significant alterations in cellular processes. In a study conducted on zebrafish, exposure to this compound led to significant alterations in behavioural patterns, linked to a decrease in brain acetylcholine esterase activity . It also induces oxidative stress through an increase in the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with VGSC. It binds to these channels, modifying their gating kinetics and leading to prolonged sodium ion influx . This results in the depolarization of the neuronal membrane and subsequent paralysis of the organism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade in alkaline water with a half-life of approximately 7 days . Degradation does not occur at neutral and acidic pHs . Its effects on cellular function over time have been studied in zebrafish, where chronic exposure led to significant behavioural and physiological changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to varying concentrations led to significant alterations in behavioural patterns and physiological functions . At high doses, it can cause decreased body weight gain and food consumption in rats .
Metabolic Pathways
This compound is metabolized by various enzymes. Studies have shown that cytochrome P450 monooxygenases (P450), glutathione S-transferases (GST), and carboxylesterases (CarE) are involved in its detoxification process .
Transport and Distribution
This compound is unlikely to remain in the topsoil due to its rapid degradation by sunlight and soil microbes
Subcellular Localization
Given its lipophilic nature and its primary target being the nervous system, it is likely to be localized in the neuronal cells where it interacts with VGSC .
Preparation Methods
Lambda-cyhalothrin is synthesized through a multi-step process involving several key intermediates. The preparation begins with the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenoxybenzyl alcohol in the presence of a base to yield cyhalothrin. Finally, cyhalothrin undergoes epimerization to produce this compound .
Industrial production methods often involve the use of solvents such as n-hexane and catalysts like dimethylformamide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Lambda-cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are carboxylic acids and alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions are often more polar and less toxic than the parent compound .
Scientific Research Applications
Lambda-cyhalothrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides in various environmental conditions.
Biology: Researchers use this compound to investigate its effects on non-target organisms, including beneficial insects and aquatic life.
Comparison with Similar Compounds
Lambda-cyhalothrin is part of the pyrethroid family of insecticides, which includes compounds like cyhalothrin, gamma-cyhalothrin, and bifenthrin. Compared to cyhalothrin, this compound is more effective against adult insects, while gamma-cyhalothrin is more effective against larvae and eggs . Bifenthrin, another pyrethroid, has a different chemical structure and is used for similar purposes but has distinct environmental and toxicological profiles .
This compound’s uniqueness lies in its high potency and low application rates, making it a preferred choice for controlling a wide range of pests with minimal environmental impact .
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-RDDWSQKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032559, DTXSID801033434 | |
Record name | lambda-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
91465-08-6, 76703-65-6 | |
Record name | λ-Cyhalothrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91465-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | lambda-Cyhalothrin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lambda-Cyhalothrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091465086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lambda-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .LAMBDA.-CYHALOTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44TGV333K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .LAMBDA.-CYHALOTHRIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375WQ7596S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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